(R)-2-benzhydrylpyrrolidine structural analysis and properties
(R)-2-benzhydrylpyrrolidine structural analysis and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-benzhydrylpyrrolidine, also known as Desoxy-D2PM, is a chiral pyrrolidine derivative recognized for its stimulant properties. Structurally analogous to diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP), it functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). This technical guide provides a comprehensive overview of the structural analysis, physicochemical properties, and pharmacological profile of (R)-2-benzhydrylpyrrolidine. The document includes detailed, albeit representative, experimental protocols, predicted spectroscopic data, and a summary of its mechanism of action, designed to support research and drug development activities.
Structural Analysis
(R)-2-benzhydrylpyrrolidine possesses a chiral center at the C2 position of the pyrrolidine ring, to which a benzhydryl (diphenylmethyl) group is attached. The stereochemistry of this center is crucial for its biological activity.
Chemical Structure
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IUPAC Name: (2R)-2-(diphenylmethyl)pyrrolidine
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Stereochemistry: The 'R' designation indicates the absolute configuration at the chiral carbon C2. The pyrrolidine ring can adopt various envelope and twisted conformations, with the bulky benzhydryl group preferentially occupying a pseudo-equatorial position to minimize steric hindrance.
Physicochemical Properties
The hydrochloride salt is the common form for this compound. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉N | [PubChem] |
| Molecular Weight | 237.34 g/mol | [PubChem] |
| Molecular Formula (HCl salt) | C₁₇H₂₀ClN | [LookChem] |
| Molecular Weight (HCl salt) | 273.80 g/mol | [LookChem] |
| PSA (Polar Surface Area) | 12.03 Ų | [LookChem] |
| LogP (calculated) | 4.70 | [LookChem] |
| Hydrogen Bond Donor Count | 1 | [LookChem] |
| Hydrogen Bond Acceptor Count | 1 | [LookChem] |
| Rotatable Bond Count | 3 | [LookChem] |
| Complexity | 220 | [LookChem] |
| Appearance (HCl salt) | White to off-white solid | [Hangzhou Longshine Bio-Tech] |
Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for (R)-2-benzhydrylpyrrolidine, the following data are predicted based on its structure and spectral data of analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons, the benzhydryl proton, and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |
| ~ 4.50 | t or dd | 1H | Benzhydryl CH |
| ~ 3.50 - 3.60 | m | 1H | Pyrrolidine CH (C2) |
| ~ 3.00 - 3.20 | m | 2H | Pyrrolidine CH₂ (C5) |
| ~ 1.70 - 2.00 | m | 4H | Pyrrolidine CH₂ (C3, C4) |
| ~ 1.50 (broad) | s | 1H | NH proton |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 145 | Quaternary aromatic carbons |
| ~ 125 - 130 | CH aromatic carbons |
| ~ 60 - 65 | Pyrrolidine CH (C2) |
| ~ 55 - 60 | Benzhydryl CH |
| ~ 45 - 50 | Pyrrolidine CH₂ (C5) |
| ~ 25 - 35 | Pyrrolidine CH₂ (C3, C4) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H stretch (secondary amine) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2850 - 2950 | Medium | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C aromatic ring stretches |
| ~ 700 - 750 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 237 | [M]⁺, Molecular ion |
| 167 | [M - C₄H₈N]⁺, Loss of the pyrrolidine ring |
| 91 | [C₇H₇]⁺, Tropylium ion |
Experimental Protocols
Representative Synthesis of (R)-2-Benzhydrylpyrrolidine
The enantioselective synthesis of (R)-2-benzhydrylpyrrolidine can be achieved from the chiral precursor L-proline. The following is a representative protocol.
Step 1: N-Protection of L-proline
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Dissolve L-proline in a suitable solvent (e.g., a mixture of water and dioxane).
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Add a base such as sodium hydroxide.
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Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the reaction mixture and extract the N-Boc-L-proline with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected proline.
Step 2: Esterification
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Dissolve the N-Boc-L-proline in a suitable solvent like dichloromethane (DCM).
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Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
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Add methanol and stir the reaction at room temperature for several hours.
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Filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with aqueous acid, base, and brine.
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Dry the organic layer and concentrate to obtain the methyl ester.
Step 3: Grignard Reaction
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Prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
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Add the N-Boc-L-proline methyl ester dissolved in anhydrous THF dropwise to the Grignard reagent at 0 °C.
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Allow the reaction to proceed until completion (monitored by TLC).
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry, and concentrate.
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The resulting tertiary alcohol is then reduced.
Step 4: Reduction and Deprotection
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The tertiary alcohol can be reduced to the benzhydryl group using a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., trifluoroacetic acid), which also cleaves the Boc protecting group.
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The reaction is typically run in a solvent like DCM.
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After the reaction is complete, the mixture is neutralized, and the product is extracted.
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Purification by column chromatography yields (R)-2-benzhydrylpyrrolidine.
Pharmacological Properties and Mechanism of Action
(R)-2-benzhydrylpyrrolidine is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRIs act by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
In the central nervous system, neurotransmitters like norepinephrine and dopamine are released from presynaptic neurons into the synaptic cleft to transmit signals to postsynaptic neurons. Their action is terminated by reuptake into the presynaptic neuron via their respective transporters (NET and DAT).
(R)-2-benzhydrylpyrrolidine binds to and inhibits NET and DAT, preventing the reuptake of norepinephrine and dopamine. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.
Biological Effects
The increased levels of norepinephrine and dopamine in the brain are associated with stimulant effects, including increased alertness, focus, and euphoria. However, (R)-2-benzhydrylpyrrolidine has been reported as a designer drug and is associated with adverse effects such as hallucinations and violent behavior.
Conclusion
(R)-2-benzhydrylpyrrolidine is a potent chiral stimulant that acts as a norepinephrine-dopamine reuptake inhibitor. Its synthesis can be achieved through stereoselective methods, often starting from chiral precursors like L-proline. While its pharmacological action is understood in the context of NDRIs, the lack of comprehensive published experimental data on its spectroscopic and pharmacological properties highlights the need for further research, particularly for drug development and forensic applications. This guide provides a foundational understanding of its key characteristics to aid researchers in this field.

